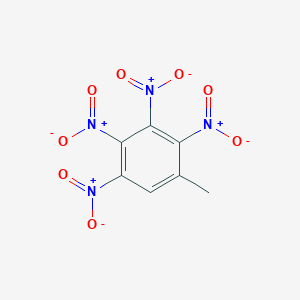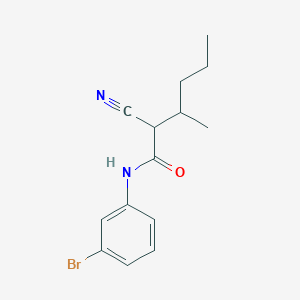
N,N'-(3,3-Dibenzylpentane-2,4-diylidene)dihydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(3,3-Dibenzylpentane-2,4-diylidene)dihydroxylamine is an organic compound characterized by its unique structure, which includes two benzyl groups attached to a pentane backbone with diylidene and dihydroxylamine functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(3,3-Dibenzylpentane-2,4-diylidene)dihydroxylamine typically involves multi-step organic reactions One common method includes the condensation of benzylamine derivatives with appropriate ketones or aldehydes under controlled conditions The reaction is often catalyzed by acids or bases to facilitate the formation of the diylidene linkage
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(3,3-Dibenzylpentane-2,4-diylidene)dihydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the diylidene groups to saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
N,N’-(3,3-Dibenzylpentane-2,4-diylidene)dihydroxylamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials, including polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism by which N,N’-(3,3-Dibenzylpentane-2,4-diylidene)dihydroxylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diylidene and dihydroxylamine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-(3,3-Dimethylpentane-2,4-diylidene)dihydroxylamine
- N,N’-(3,3-Diphenylpentane-2,4-diylidene)dihydroxylamine
- N,N’-(3,3-Dibenzylhexane-2,4-diylidene)dihydroxylamine
Uniqueness
N,N’-(3,3-Dibenzylpentane-2,4-diylidene)dihydroxylamine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of benzyl groups enhances its reactivity and potential for forming various derivatives. Additionally, its diylidene and dihydroxylamine functionalities provide versatility in chemical reactions and applications.
Propriétés
| 113768-15-3 | |
Formule moléculaire |
C19H22N2O2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
N-(3,3-dibenzyl-4-hydroxyiminopentan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C19H22N2O2/c1-15(20-22)19(16(2)21-23,13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12,22-23H,13-14H2,1-2H3 |
Clé InChI |
KGFWGPTUACOXHJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=NO)C(CC1=CC=CC=C1)(CC2=CC=CC=C2)C(=NO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4',4'',4'''-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine)](/img/structure/B14310466.png)

![N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine](/img/structure/B14310505.png)

